NSC-60339

Vue d'ensemble

Description

NSC-60339 est un dérivé polybasique de l'acide téréphtalique qui a été étudié comme un agent chimiothérapeutique anticancéreux potentiel. Il est connu pour son rôle d'inhibiteur des pompes d'efflux et de substrat du système de pompe d'efflux AcrAB-TolC chez les bactéries

Applications De Recherche Scientifique

NSC-60339 has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study efflux pump inhibition and its effects on bacterial resistance.

Biology: The compound is studied for its interactions with bacterial efflux pumps and its potential to enhance the efficacy of antibiotics.

Medicine: this compound is explored as a potential cancer chemotherapeutic agent due to its ability to inhibit efflux pumps, which are often overexpressed in cancer cells.

Mécanisme D'action

Target of Action

NSC-60339, also known as Wander, primarily targets the AcrAB-TolC efflux pump system in Escherichia coli . This system is a tripartite protein complex that spans the membrane envelope of gram-negative bacteria . The complex consists of AcrB, the inner membrane transporter; AcrA, the periplasmic adaptor protein (PAP) from the Membrane Fusion Protein (MFP) family of proteins; and TolC, the outer membrane channel .

Mode of Action

This compound interacts with the periplasmic adaptor protein, AcrA . It acts as a molecular wedge within a cleft between the lipoyl and αβ barrel domains of AcrA . This interaction results in long-range stabilization across all four domains of AcrA . The compound reduces the structural dynamics of AcrA, diminishing its conformational transmission of drug-evoked signals from AcrB to TolC .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the efflux pump pathway . Efflux pumps play a major role in bacterial multidrug resistance . They are commonly overexpressed in response to antibiotic exposure and can export a wide range of chemically diverse compounds . By inhibiting the AcrAB-TolC efflux pump system, this compound

Analyse Biochimique

Biochemical Properties

NSC-60339 plays a significant role in biochemical reactions. It interacts with the efflux pump system AcrAB-TolC . This interaction involves the periplasmic adaptor protein, AcrA . This compound acts as a molecular wedge within a cleft between the lipoyl and αβ barrel domains of AcrA .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by interacting with the efflux pump system AcrAB-TolC . This interaction can diminish the conformational transmission of drug-evoked signals from AcrB to TolC , thereby potentially affecting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the efflux pump system AcrAB-TolC . It acts as a molecular wedge within a cleft between the lipoyl and αβ barrel domains of AcrA . This interaction reduces the structural dynamics across all four domains of AcrA , thereby inhibiting the efflux pump and potentially affecting the transport of substrates, including antibiotics .

Temporal Effects in Laboratory Settings

It is known that this compound can inflict long-range stabilization across all four domains of AcrA

Metabolic Pathways

It is known to interact with the efflux pump system AcrAB-TolC

Transport and Distribution

This compound is known to interact with the efflux pump system AcrAB-TolC , which spans the membrane envelope of gram-negative bacteria

Subcellular Localization

Given its interaction with the efflux pump system AcrAB-TolC , it is likely to be found in the periplasmic space where AcrA is located

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de NSC-60339 implique la réaction de dérivés de l'acide téréphtalique avec des amines spécifiques dans des conditions contrôlées. La voie de synthèse détaillée comprend :

Matériaux de départ : Dérivés de l'acide téréphtalique et amines.

Conditions de réaction : La réaction se produit généralement dans un solvant tel que le diméthylsulfoxyde (DMSO) à des températures élevées.

Purification : Le produit est purifié à l'aide de techniques telles que la recristallisation ou la chromatographie pour obtenir un composé de haute pureté.

Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

Synthèse en vrac : Des réacteurs à grande échelle sont utilisés pour effectuer la réaction dans des conditions optimisées.

Purification : Des méthodes de purification industrielles telles que la chromatographie ou la cristallisation à grande échelle sont utilisées pour garantir la pureté du produit final.

Contrôle qualité : Des mesures rigoureuses de contrôle qualité sont mises en œuvre pour garantir la cohérence et la pureté du composé.

Analyse Des Réactions Chimiques

Types de réactions : NSC-60339 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans le composé.

Substitution : Des réactions de substitution impliquant des nucléophiles peuvent conduire à la formation de dérivés substitués.

Réactifs et conditions courants :

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène sont utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des nucléophiles tels que des amines ou des thiols sont utilisés dans des conditions appropriées.

Principaux produits :

4. Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme composé modèle pour étudier l'inhibition des pompes d'efflux et ses effets sur la résistance bactérienne.

Biologie : Le composé est étudié pour ses interactions avec les pompes d'efflux bactériennes et son potentiel à améliorer l'efficacité des antibiotiques.

Médecine : this compound est étudié comme un agent chimiothérapeutique anticancéreux potentiel en raison de sa capacité à inhiber les pompes d'efflux, qui sont souvent surexprimées dans les cellules cancéreuses.

5. Mécanisme d'action

This compound exerce ses effets en agissant comme une cale moléculaire dans une fente entre les domaines lipoyl et αβ baril de la protéine AcrA. Cette action réduit la dynamique structurelle de AcrA sur les quatre domaines, inhibant ainsi la transmission conformationnelle des signaux induits par les médicaments de AcrB à TolC. Cette inhibition perturbe la fonction de la pompe d'efflux, conduisant à des concentrations intracellulaires accrues d'antibiotiques et d'autres substrats .

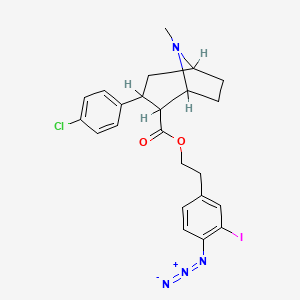

Composés similaires :

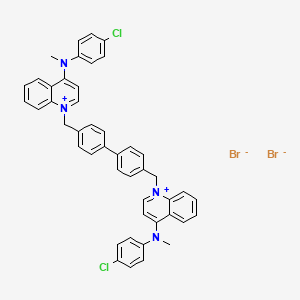

NSC-227186 : Un autre inhibiteur de la pompe d'efflux avec des propriétés de liaison similaires à AcrA.

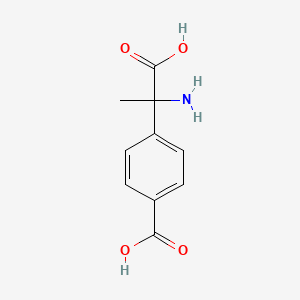

NSC-33353 :

Unicité de this compound : this compound est unique en raison de son interaction spécifique avec la protéine AcrA, agissant comme une cale moléculaire et réduisant sa dynamique structurelle. Ce mécanisme d'action unique en fait un outil précieux pour étudier l'inhibition des pompes d'efflux et développer de nouveaux agents antimicrobiens .

Comparaison Avec Des Composés Similaires

NSC-227186: Another efflux pump inhibitor with similar binding properties to AcrA.

NSC-33353:

Uniqueness of NSC-60339: this compound is unique due to its specific interaction with the AcrA protein, acting as a molecular wedge and reducing its structural dynamics. This unique mechanism of action makes it a valuable tool in studying efflux pump inhibition and developing new antimicrobial agents .

Propriétés

IUPAC Name |

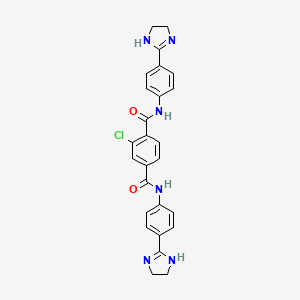

2-chloro-1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23ClN6O2/c27-22-15-18(25(34)32-19-6-1-16(2-7-19)23-28-11-12-29-23)5-10-21(22)26(35)33-20-8-3-17(4-9-20)24-30-13-14-31-24/h1-10,15H,11-14H2,(H,28,29)(H,30,31)(H,32,34)(H,33,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJQGBYRKCZQJJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)C(=O)NC4=CC=C(C=C4)C5=NCCN5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23ClN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50990240 | |

| Record name | 2-Chloro-N~1~,N~4~-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50990240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70-09-7 | |

| Record name | NSC 38280 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Wander | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-N~1~,N~4~-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50990240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4',4''-BIS(2-IMIDAZOLIN-2-YL)-2-CHLOROTEREPHTHALANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDG983W63E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is "wandering" in the context of dementia?

A1: While a universally accepted definition remains elusive, wandering is often described as aimless or purposeless movement, frequently observed in individuals with dementia [, , ]. This behavior can manifest as repetitive locomotion within a confined space or venturing outside familiar boundaries [, ].

Q2: Why is understanding wandering important?

A2: Wandering poses significant risks for individuals with dementia, including falls, injuries, elopement, and even death [, ]. It also contributes significantly to caregiver burden and can lead to premature institutionalization [].

Q3: How common is wandering in individuals with dementia?

A3: Studies suggest that wandering affects a substantial proportion of individuals with dementia. Research indicates that up to 60% of people with Alzheimer's disease, a common form of dementia, will engage in wandering behavior []. Furthermore, wandering is not limited to specific stages of cognitive impairment, occurring across a spectrum of severity [].

Q4: What are the potential causes of wandering?

A4: Wandering is a complex behavior with multiple contributing factors. While a direct causal link is often difficult to establish, research suggests the following may play a role:

- Personality: Some studies propose that premorbid personality traits, such as extroversion and agreeableness, might be associated with a higher likelihood of wandering behavior in individuals with dementia [].

- Disrupted Biological Clocks: Changes in sleep-wake cycles and circadian rhythms, commonly observed in dementia, are believed to contribute to increased wandering, particularly during nighttime hours [].

- Unmet Needs: Wandering might be a way for individuals with dementia to communicate unmet needs or express discomfort. For instance, the need for movement, toileting, or a change in environment could trigger wandering episodes [, ].

- Medication Side Effects: Certain medications prescribed for dementia, such as donepezil, have been identified as potential triggers for rhabdomyolysis, a serious condition involving muscle breakdown. While rare, this side effect can occur in individuals predisposed to rhabdomyolysis, particularly those who wander [].

Q5: Can wandering be predicted?

A5: While not always predictable, certain factors have been associated with an increased likelihood of wandering. Studies highlight functional impairment and disruptive behavior problems as strong independent predictors of recent wandering episodes [].

Q6: How is wandering typically managed?

A6: Management strategies for wandering are multifaceted and often tailored to the individual's needs and circumstances:

- Supervised Walking Programs: Structured walking programs, particularly those timed around an individual's peak wandering periods, have shown promise in reducing wandering behavior and its associated risks [].

- Environmental Modifications: Simple alterations to the living environment, such as installing visual barriers or camouflaging exits, can help deter wandering attempts [].

- Assistive Technologies: Technologies like GPS trackers and motion sensors offer a way to monitor individuals prone to wandering, enhancing their safety and providing caregivers with peace of mind [, ].

Q7: What are the future directions in wandering research?

A7: Despite significant progress in recent years, wandering research remains a dynamic field with ongoing exploration. Key areas of focus include:

- Reconceptualizing Wandering: There is a growing call to move beyond viewing wandering solely as a problem behavior []. Researchers are beginning to explore the subjective experiences of individuals with dementia, seeking to understand the meaning and potential benefits of wandering from their perspective [, ].

- Developing Targeted Interventions: Future research aims to develop and evaluate more effective, personalized interventions for managing wandering. This includes exploring innovative technologies, tailored exercise programs, and psychosocial interventions that address the underlying needs and motivations driving the behavior [, ].

- Improving Caregiver Support: Recognizing the significant burden placed on caregivers, research is increasingly focused on developing resources and support systems to assist caregivers in managing wandering behavior, reducing stress, and enhancing quality of life for both themselves and the individuals they care for [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5Z)-2-imino-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/new.no-structure.jpg)

![(8S,11S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-11-thiophen-2-yl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1680167.png)